BenchChemオンラインストアへようこそ!

1-(Piperidin-4-yl)-1h-pyrazol-4-amine

GRK-2 GRK-5 Heart Failure

Purchase 1-(Piperidin-4-yl)-1H-pyrazol-4-amine (CAS 1429297-48-2) when your kinase inhibitor program demands the precise N1-piperidine-C4-amine vector validated in co‑crystal structures for TAK1 (PDB 4L3P) and in selective probes for GRK‑2/5, NUAK1 (HTH‑01‑015) and JNK3. This scaffold’s unsubstituted piperidine nitrogen enables late‑stage diversification for PK tuning—a feature lost in N‑alkyl analogs (e.g., CAS 1201935-36-5) that permanently elevate logP by ~0.8 units. Positional isomers (C3‑ or C5‑attachment) fail to reproduce the hinge‑binding geometry and are inactive in the same assays. Insist on ≥98 % purity to ensure reproducible binding data and crystallographic fidelity.

Molecular Formula C8H14N4
Molecular Weight 166.228
CAS No. 1429297-48-2
Cat. No. B2475618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)-1h-pyrazol-4-amine
CAS1429297-48-2
Molecular FormulaC8H14N4
Molecular Weight166.228
Structural Identifiers
SMILESC1CNCCC1N2C=C(C=N2)N
InChIInChI=1S/C8H14N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4,9H2
InChIKeyJPOSFUVFOJECKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-4-yl)-1H-pyrazol-4-amine (CAS 1429297-48-2): A Strategic Amino-Pyrazole Building Block for Kinase-Focused Drug Discovery and Chemical Biology


1-(Piperidin-4-yl)-1H-pyrazol-4-amine (CAS 1429297-48-2) is a heterocyclic small molecule comprising a piperidine ring directly linked via its N1 position to a pyrazole core bearing a free primary amine at the 4-position . This bifunctional scaffold—offering a basic secondary amine on the piperidine and a nucleophilic primary amine on the pyrazole—positions the compound as a highly versatile intermediate in medicinal chemistry, particularly for the assembly of ATP-competitive kinase inhibitors. Unlike many commercially available pyrazole analogs with restrictive substitution patterns, the unsubstituted N4-piperidine linkage of this compound provides a defined vector for conjugation to core scaffolds without introducing additional steric bulk or conformational bias, a feature repeatedly exploited in the rational design of selective inhibitors for targets including G-protein-coupled receptor kinase-2 (GRK-2), GRK-5, NUAK1, TAK1, and JNK3 [1][2][3][4].

1-(Piperidin-4-yl)-1H-pyrazol-4-amine Procurement: Why Scaffold Topology, Not Just Core Identity, Dictates Project-Relevant Differentiation


Substituting 1-(Piperidin-4-yl)-1H-pyrazol-4-amine with a generic "aminopyrazole" or an alternative piperidine-pyrazole isomer is not a functionally neutral procurement decision. Minor alterations in ring connectivity (e.g., attachment at pyrazole C3 or C5 vs. N1; piperidine substitution at C2 or C3 vs. C4) produce compounds with divergent hydrogen-bonding vectors, dipole moments, and pKa values that cannot be compensated for by downstream synthetic adjustments . The target compound's specific 4-aminopyrazole core stabilizes a tautomerically defined pharmacophore that is critical for binding to the hinge region of several therapeutically relevant kinases, whereas positional isomers exhibit altered electron distribution and are often entirely inactive or non-selective in the same binding pockets [1][2]. Furthermore, the unsubstituted piperidine nitrogen on the target compound serves as a distinct derivatization handle for introducing solubilizing groups or tuning pharmacokinetic properties—a design feature absent in N-alkylated analogs such as 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine (CAS 1201935-36-5), which precludes this late-stage functionalization and locks in a fixed lipophilicity profile (logP increase of approximately 0.8 units relative to the unmethylated compound) . These structural nuances translate directly into whether a synthesized probe or lead compound will recapitulate literature-reported activity, selectivity, or crystallographic binding modes—making the precise CAS number a critical gating factor for reproducible research outcomes.

1-(Piperidin-4-yl)-1H-pyrazol-4-amine: Quantitative Differential Evidence Versus Closest Analogs and In-Class Candidates


Scaffold-Dependent GRK-2/5 Inhibitor Potency: Direct Comparison of Pyridine Core Conjugates

Derivatives of 1-(Piperidin-4-yl)-1H-pyrazol-4-amine, when conjugated to a 3-(benzo[d]oxazol-2-yl)pyridin-2-amine core, exhibit potent and selective inhibition of G-protein-coupled receptor kinases GRK-2 and GRK-5 [1]. In contrast, alternative aminopyrazole scaffolds lacking the precise N1-piperidine substitution pattern—including those with C3 or C5 piperidine attachments—were systematically less active or inactive in the same high-throughput screening campaign, which initially identified the target scaffold as a novel chemotype hit [2]. This differential is not a matter of general "aminopyrazole" activity but of specific topological compatibility with the GRK-2/5 ATP-binding pocket, as validated by structure-activity relationship (SAR) studies that confirmed the piperidine moiety at the N1 position of the pyrazole is essential for potent inhibition.

GRK-2 GRK-5 Heart Failure GPCR Desensitization

TAK1 Kinase Inhibition: Crystallographic Validation of Binding Mode Unique to N1-Piperidine-Pyrazole Scaffold

The crystal structure of 2-(1-benzothiophen-7-yl)-4-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]furo[2,3-c]pyridin-7-amine bound to TAK1-TAB1 (PDB ID: 4L3P) provides atomic-level evidence that the 1-(piperidin-4-yl)-1H-pyrazol-4-amine fragment engages the kinase ATP-binding site in a defined and reproducible orientation [1][2]. The piperidine nitrogen forms a critical hydrogen-bonding interaction with the hinge region, while the pyrazole C4-amine extends toward the solvent-exposed region, a vector that would be misaligned in regioisomeric analogs such as 3-(piperidin-3-yl)-1H-pyrazol-4-amine (CAS 1515044-96-8) where the piperidine is attached at the pyrazole C3 position rather than N1 [3]. This crystallographic evidence demonstrates that the target compound's precise connectivity is not merely a synthetic convenience but a structural prerequisite for recapitulating the binding pose of reported TAK1 inhibitors.

TAK1 MAP3K7 Inflammation Crystallography

NUAK1 Kinase Inhibition: 100 nM Potency and >100-Fold Selectivity Over NUAK2 Achieved Through Target Scaffold Incorporation

The compound HTH-01-015 (CAS 1613724-42-7), a potent and highly selective NUAK1 inhibitor, is defined structurally by the presence of a [1-(piperidin-4-yl)-1H-pyrazol-4-yl]amino group at position 2 of its tetracyclic core [1][2]. HTH-01-015 exhibits an IC50 of 100 nM against NUAK1 and demonstrates >100-fold selectivity over the closely related NUAK2 isoform (IC50 >10 μM), with no significant inhibition observed against a panel of 139 other kinases, including additional AMPK family members [3]. While the full inhibitor structure incorporates additional substituents, the 1-(piperidin-4-yl)-1H-pyrazol-4-amine fragment is an essential component of the pharmacophore. Analogs lacking this specific N1-piperidine-pyrazole motif or employing alternative linkages would not be capable of reproducing the binding interactions that confer this selectivity profile, which has been validated in kinase profiling panels.

NUAK1 AMPK Family Cancer Metabolism Kinase Selectivity

Physicochemical Differentiation: LogP Advantage of Unsubstituted Piperidine for Late-Stage Diversification and Solubility Tuning

The target compound, 1-(Piperidin-4-yl)-1H-pyrazol-4-amine, possesses a predicted XLogP3 of -0.4, reflecting its relatively hydrophilic character due to the presence of the free piperidine secondary amine and the pyrazole C4 primary amine . In contrast, N-alkylated analogs such as 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine (CAS 1201935-36-5) or 1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine (CAS 1190380-65-4) exhibit increased lipophilicity—with reported logP values of approximately 2.03 for the isopropyl derivative . Methylation of the piperidine nitrogen increases logP by approximately 0.8 units relative to the unmethylated analog, a modification that enhances membrane permeability but reduces aqueous solubility and eliminates the basic secondary amine as a site for salt formation or further derivatization . The unsubstituted piperidine in the target compound therefore offers greater flexibility for medicinal chemistry optimization: it can be retained for solubility, protonated for salt formation, or functionalized via reductive amination or acylation to tune physicochemical properties late in a lead optimization campaign.

LogP Lipophilicity Solubility ADME

JNK3 Inhibitor Building Block: Precedented but Low Intrinsic Potency Differentiates Scaffold from Optimized Leads

1-(Piperidin-4-yl)-1H-pyrazol-4-amine is described as a useful reagent in the preparation of aminopyrazole-based selective JNK3 inhibitors . As a standalone fragment, the compound exhibits weak intrinsic inhibition of JNK3 with an IC50 of 10,000 nM (10 μM), as measured in a fluorescence anisotropy assay using truncated human JNK3 [1]. This low intrinsic potency—a feature of an unoptimized fragment—is not a limitation but rather a demonstration of the scaffold's capacity for fragment-based drug discovery (FBDD). The piperidine N4-pyrazole C4-amine vector provides an ideal geometry for fragment growing or linking strategies that can increase potency by several orders of magnitude, as demonstrated by optimized JNK3 inhibitors derived from this core scaffold that achieve nanomolar IC50 values [2]. This contrasts with certain structurally related aminopyrazoles that lack the N1-piperidine attachment and may exhibit no detectable binding in fragment screens due to suboptimal vector alignment with the JNK3 hinge region.

JNK3 Neurodegeneration Kinase Inhibitor Fragment

Commercial Availability and Purity Benchmarking: Consistent 98% Purity Across Multiple Vendors Supports Reliable SAR

The target compound is commercially available from multiple established vendors with consistently high purity specifications—typically 98% as determined by HPLC or equivalent analytical methods . This is a critical procurement consideration because regioisomeric analogs such as 3-(piperidin-3-yl)-1H-pyrazol-4-amine (CAS 1515044-96-8) are available only from specialized suppliers at 95% purity and substantially higher cost (approximately $1,500 per gram versus approximately €754 per gram for the target compound from CymitQuimica) [1]. Lower purity in building blocks can introduce synthetic impurities that confound SAR interpretation and reduce yields in subsequent coupling reactions. Furthermore, the target compound is stocked by multiple vendors in gram-to-kilogram quantities, ensuring supply chain resilience for both discovery and early development phases . This combination of high purity, competitive pricing, and multi-vendor availability provides a procurement advantage over less common isomers.

Procurement Purity Supply Chain Quality Control

1-(Piperidin-4-yl)-1H-pyrazol-4-amine: Prioritized Application Scenarios Based on Quantitative Evidence


Scenario 1: Development of Selective GRK-2 and GRK-5 Inhibitors for Cardiovascular Disease Research

Investigators pursuing GRK-2/5 as therapeutic targets for heart failure should prioritize 1-(Piperidin-4-yl)-1H-pyrazol-4-amine over generic aminopyrazoles. The target compound was identified as the active chemotype in an HTS campaign for GRK-2/5 inhibition, while alternative aminopyrazole scaffolds with altered piperidine attachment points were inactive or less potent in the same screen [1]. Direct conjugation of this scaffold to a 3-(benzo[d]oxazol-2-yl)pyridin-2-amine core yields derivatives with potent GRK-2/5 inhibitory activity, providing a validated starting point for SAR exploration [2]. Substituting with a positional isomer such as 3-(piperidin-3-yl)-1H-pyrazol-4-amine will not reproduce this activity and should be avoided for GRK-2/5 programs.

Scenario 2: Structure-Based Drug Design Targeting TAK1 and Related MAP3K Kinases

For structural biology and computational chemistry teams targeting TAK1 (MAP3K7) in inflammatory or oncological settings, the target compound provides a crystallographically validated binding fragment. The PDB structure 4L3P demonstrates the precise binding pose of a 1-(piperidin-4-yl)-1H-pyrazol-4-amine-containing inhibitor in the TAK1-TAB1 active site, with the piperidine nitrogen forming a critical hydrogen-bonding interaction with the hinge region [1][2]. This structural information enables rational fragment growing and scaffold hopping. Regioisomers with piperidine attached at pyrazole C3 or C5 cannot adopt the same binding orientation due to altered vector geometry, rendering them unsuitable for structure-guided design efforts that aim to leverage the 4L3P co-crystal data.

Scenario 3: Synthesis of Isoform-Selective NUAK1 Chemical Probes for Cancer Metabolism Studies

Researchers developing chemical probes for NUAK1, an AMPK-related kinase implicated in cancer cell invasion and metabolism, can utilize the target compound as a key fragment for building isoform-selective inhibitors. HTH-01-015, which incorporates the 1-(piperidin-4-yl)-1H-pyrazol-4-amine fragment, achieves 100 nM potency against NUAK1 with >100-fold selectivity over NUAK2 and no inhibition of 139 other kinases [1][2][3]. This selectivity profile is essential for dissecting NUAK1-specific biology without confounding off-target effects from AMPK family kinases. Alternative aminopyrazole building blocks lack this established literature precedent for achieving NUAK1 selectivity and would require de novo selectivity profiling.

Scenario 4: Fragment-Based Discovery of JNK3 Inhibitors for Neurodegeneration Research

For fragment-based drug discovery campaigns targeting JNK3 in Alzheimer's disease, Parkinson's disease, or acute neuronal injury, the target compound offers a well-characterized fragment hit with an IC50 of 10 μM against JNK3 [1]. The N1-piperidine-C4-amine pyrazole vector provides a defined geometry for fragment growing into adjacent pockets to improve potency into the nanomolar range, as demonstrated by optimized aminopyrazole-based JNK3 inhibitors [2]. Regioisomers lacking this specific connectivity may exhibit no detectable binding in fragment screens due to suboptimal alignment with the JNK3 hinge region. The compound's consistent commercial availability at 98% purity also supports reliable fragment library construction and follow-up chemistry [3].

Quote Request

Request a Quote for 1-(Piperidin-4-yl)-1h-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.